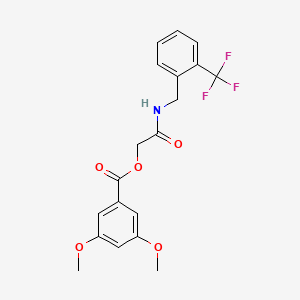
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3,5-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3,5-dimethoxybenzoate” is an organic compound containing a trifluoromethyl group, a benzyl group, an amino group, and a benzoate ester group . The trifluoromethyl group is often used in pharmaceuticals and agrochemicals due to its ability to modify the chemical and physical properties of organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of its molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reagents and conditions used. The trifluoromethyl group, the amino group, and the benzoate ester group could potentially participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthesis and Complexing Ability
One area of research focuses on the synthesis and complexing ability of related compounds. For instance, the study by Kudyakova et al. (2009) delves into the condensation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 2-aminobenzoic acid, yielding compounds that serve as new O,N,O-tridentate ligands capable of forming nickel(ii) and copper(ii) complexes. This highlights the compound's relevance in coordination chemistry and potential applications in catalysis and material science Kudyakova et al., 2009.
Fluorescent Properties for Bioimaging
Another significant application is in bioimaging, where derivatives of similar structures exhibit fluorescent properties. Stadlbauer et al. (2006) synthesized 2-amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines, which, after amination with 4-aminobenzoate, produced highly fluorescent molecules. These molecules, due to their fluorescent properties, are suitable for linking to biomolecules and biopolymers, making them valuable tools in biological imaging and diagnostics Stadlbauer et al., 2006.
Potential in Alzheimer's Disease Research
Furthermore, compounds with similar functional groups have been explored for their potential in Alzheimer's disease research. Cui et al. (2012) synthesized and evaluated two radiofluoro-pegylated phenylbenzoxazole derivatives as probes for imaging cerebral β-amyloid plaques in living brain tissue by PET, demonstrating their utility in the early detection and study of Alzheimer's disease Cui et al., 2012.
Heterocyclic Compound Synthesis
Additionally, the synthesis of diverse trifluoromethyl heterocycles from single precursors, as investigated by Honey et al. (2012), showcases the versatility of compounds with similar structures in organic synthesis. These compounds are used to create a variety of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, and other heterocycles, underscoring their importance in the development of new pharmaceuticals and agrochemicals Honey et al., 2012.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO5/c1-26-14-7-13(8-15(9-14)27-2)18(25)28-11-17(24)23-10-12-5-3-4-6-16(12)19(20,21)22/h3-9H,10-11H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVSEHCXXVDMMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609477.png)
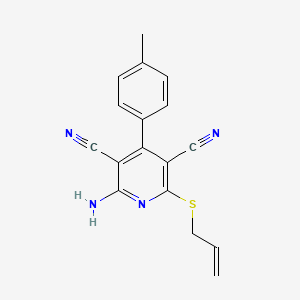
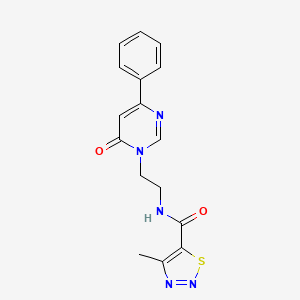
![N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609480.png)
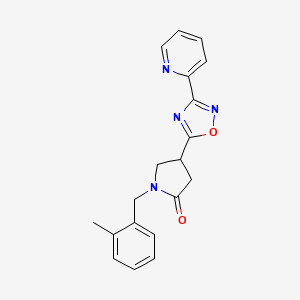
![Ethyl 2-(4-formyl-1'-methyl-1H,1'H-[3,4'-bipyrazol]-1-yl)acetate](/img/structure/B2609483.png)

![Ethyl 4-[(2-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2609488.png)
![(E)-3-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]prop-2-enoic acid](/img/structure/B2609489.png)
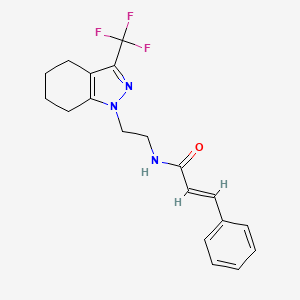
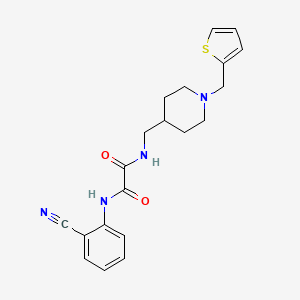
![Ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2609492.png)

